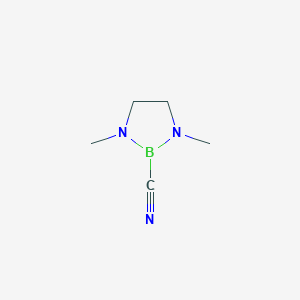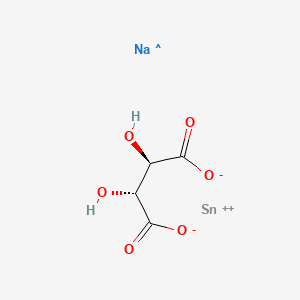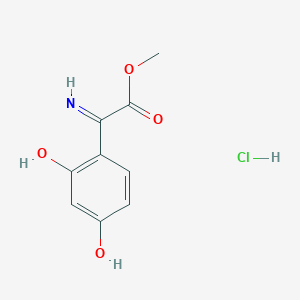
Carbamic acid, bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acid, bis(1-methylethyl)- often involves the use of high-pressure reactors to combine isopropylamine and carbon dioxide. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isopropyl isocyanate.
Reduction: Reduction reactions can convert it back to isopropylamine.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Isopropyl isocyanate.
Reduction: Isopropylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of carbamic acid, bis(1-methylethyl)- involves its interaction with various molecular targets. In biochemical assays, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of isopropyl.
Ethyl carbamate: Contains an ethyl group instead of isopropyl.
Phenyl carbamate: Has a phenyl group replacing the isopropyl groups.
Uniqueness
Carbamic acid, bis(1-methylethyl)- is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other carbamates may not be as effective .
Eigenschaften
CAS-Nummer |
69777-49-7 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
di(propan-2-yl)carbamic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |
InChI-Schlüssel |
SUAKTVZNCRAEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)




methanone](/img/structure/B14473048.png)


![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
